molecular formula C11H12INO2 B8174991 Azetidin-1-yl(2-iodo-4-methoxyphenyl)methanone

Azetidin-1-yl(2-iodo-4-methoxyphenyl)methanone

Cat. No.: B8174991
M. Wt: 317.12 g/mol
InChI Key: WFGMTVZZBDSZNC-UHFFFAOYSA-N
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Description

Azetidin-1-yl(2-iodo-4-methoxyphenyl)methanone is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity and stability characteristics. This compound is particularly interesting due to the presence of both an azetidine ring and an iodo-substituted aromatic ring, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azetidin-1-yl(2-iodo-4-methoxyphenyl)methanone typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques that can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Azetidin-1-yl(2-iodo-4-methoxyphenyl)methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azetidines, while oxidation and reduction reactions can produce ketones, aldehydes, or alcohols .

Mechanism of Action

The mechanism of action of Azetidin-1-yl(2-iodo-4-methoxyphenyl)methanone is primarily determined by its ability to interact with specific molecular targets. The azetidine ring can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. Additionally, the iodo and methoxy groups can influence the compound’s reactivity and binding affinity to biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azetidin-1-yl(2-iodo-4-methoxyphenyl)methanone is unique due to the combination of the azetidine ring with an iodo-substituted aromatic ring. This structural feature imparts distinct reactivity and stability characteristics, making it a valuable intermediate in various chemical and pharmaceutical applications .

Properties

IUPAC Name

azetidin-1-yl-(2-iodo-4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12INO2/c1-15-8-3-4-9(10(12)7-8)11(14)13-5-2-6-13/h3-4,7H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGMTVZZBDSZNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N2CCC2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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